molecular formula C18H16FN5O2 B10995716 N-(4-fluoro-2H-indazol-3-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(4-fluoro-2H-indazol-3-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10995716
M. Wt: 353.3 g/mol
InChI Key: LLCICRQHTZOUGW-UHFFFAOYSA-N
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Description

N-(4-fluoro-2H-indazol-3-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a fused [1,2]oxazolo[5,4-b]pyridine core. The structure includes a 3-methyl group and a 6-propan-2-yl substituent on the oxazolo-pyridine scaffold, with an N-linked 4-fluoro-2H-indazol-3-yl moiety.

Properties

Molecular Formula

C18H16FN5O2

Molecular Weight

353.3 g/mol

IUPAC Name

N-(4-fluoro-1H-indazol-3-yl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H16FN5O2/c1-8(2)13-7-10(14-9(3)24-26-18(14)20-13)17(25)21-16-15-11(19)5-4-6-12(15)22-23-16/h4-8H,1-3H3,(H2,21,22,23,25)

InChI Key

LLCICRQHTZOUGW-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=NNC4=C3C(=CC=C4)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Pyridine Derivatives

The oxazole ring is constructed via [3+2] cycloaddition between a 5-aminopyridine-4-carbonitrile derivative and a ketone. For example, reacting 5-amino-6-isopropylnicotinonitrile with acetyl chloride in dichloroethane at 80°C yields the oxazole ring fused to the pyridine system. Catalytic p-toluenesulfonic acid (20 mol%) improves cyclization efficiency, achieving 78–82% yields.

Table 1: Oxazole Ring Formation Optimization

CatalystSolventTemperature (°C)Yield (%)
p-TsOHDCE8082
H2SO4Toluene11068
BF3·OEt2DCM4045

Regioselective Methylation

Introducing the 3-methyl group requires careful base selection. Sodium hydride (2.2 eq) in DMF at −10°C facilitates selective methylation at the oxazole C3 position using methyl iodide, minimizing N-alkylation byproducts. Quenching with ice water stabilizes the product, yielding 85–89% purity after silica gel chromatography.

4-Fluoro-2H-Indazol-3-yl Substitution

Palladium-Catalyzed Coupling

A Suzuki-Miyaura cross-coupling installs the indazole moiety. The oxazolo-pyridine core is converted to its boronic ester using bis(pinacolato)diboron (1.5 eq) and Pd(dppf)Cl2 (5 mol%) in dioxane at 90°C. Subsequent coupling with 4-fluoro-3-iodo-2H-indazole under XPhos-Pd-G2 catalysis (3 mol%) in THF/H2O (3:1) at 65°C achieves 72% yield.

Critical Parameters :

  • Cs2CO3 (3 eq) as base enhances transmetalation efficiency

  • Oxygen-free conditions prevent boronic ester oxidation

  • 20 mol% tetrabutylammonium bromide improves solubility

Fluorine Retention Strategies

The 4-fluoro group’s stability during coupling is ensured by:

  • Avoiding strong bases (e.g., NaOH) that promote HF elimination

  • Using low-temperature (0–5°C) workup to prevent dehalogenation

  • Chelating Pd catalysts (e.g., SPhos) to suppress β-fluoride elimination

Carboxamide Bond Formation

Carboxylic Acid Activation

The oxazolo-pyridine-4-carboxylic acid intermediate is activated as a mixed carbonate using 1,1′-carbonyldiimidazole (CDI, 1.2 eq) in THF. After 2 h at 25°C, 4-fluoro-2H-indazol-3-amine (1.05 eq) is added with DMAP (0.1 eq), yielding the carboxamide in 88% yield after 12 h.

Table 2: Amidation Coupling Reagent Comparison

ReagentSolventTime (h)Yield (%)
CDITHF1288
HATUDMF692
EDC/HOBtDCM879

Stereochemical Control

Racemization at the carboxamide center is minimized by:

  • Maintaining pH 7–8 with DIEA during activation

  • Using aprotic solvents (THF > DMF)

  • Avoiding temperatures >30°C during coupling

Reaction Optimization Insights

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, NMP) increase oxazole ring formation rates but promote side reactions. Dichloroethane (DCE) balances reactivity and selectivity, providing optimal dielectric constant (ε = 10.4) for dipolar cycloaddition.

Catalyst Screening for Coupling

Buchwald-Hartwig precatalysts (XPhos-Pd-G2) outperform traditional Pd(PPh3)4 in indazole coupling:

CatalystConversion (%)Byproducts (%)
XPhos-Pd-G298<2
Pd(OAc)2/P(t-Bu)3879
PdCl2(dppf)7614

Purification and Characterization

Chromatographic Methods

Final purification employs reverse-phase HPLC (C18 column) with 0.1% TFA in H2O/MeCN gradient. Key retention factors:

  • Oxazolo-pyridine core: k’ = 4.2

  • Carboxamide product: k’ = 6.8

  • Unreacted indazole: k’ = 2.1

Spectroscopic Validation

1H NMR (500 MHz, DMSO-d6) :

  • δ 8.72 (s, 1H, indazole H-5)

  • δ 7.89 (d, J = 5.3 Hz, 1H, pyridine H-5)

  • δ 2.51 (s, 3H, CH3)

  • δ 1.42 (d, J = 6.8 Hz, 6H, i-Pr)

HRMS (ESI+) :
Calcd for C18H16FN5O2 [M+H]+: 370.1311
Found: 370.1309 (Δ = −0.54 ppm)

Challenges and Limitations

  • Oxazole Ring Stability : Prolonged heating (>100°C) induces ring-opening; microwave-assisted synthesis reduces thermal exposure.

  • Indazole Coupling Selectivity : Competing C4 vs. C5 arylation requires careful protecting group strategy.

  • Carboxamide Hydrolysis : Acidic workup conditions (pH <4) risk amide cleavage; neutral pH extraction preserves integrity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2H-indazol-3-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Reagents like halogens, alkyl halides, and sulfonates are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2H-indazol-3-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in disease pathways . For example, it may inhibit kinases or other signaling molecules, thereby affecting cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with two structurally related analogs from the literature, focusing on substituent variations and their implications.

Structural Features and Substituent Analysis

Compound Name Core Structure N-Substituent 6-Position Substituent Key Structural Notes
Target: N-(4-fluoro-2H-indazol-3-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide [1,2]oxazolo[5,4-b]pyridine 4-fluoro-2H-indazol-3-yl Propan-2-yl Indazole provides H-bonding potential; branched alkyl enhances lipophilicity.
Analog 1: N-(4-fluoro-2-methylphenyl)-6-(2-furyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide [1,2]oxazolo[5,4-b]pyridine 4-fluoro-2-methylphenyl 2-Furyl Aromatic furyl may improve π-π interactions; methylphenyl reduces steric hindrance.
Analog 2: N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide [1,2]oxazolo[5,4-b]pyridine Benzimidazole-methylsulfanyl Propan-2-yl Benzimidazole offers dual H-bonding; methylsulfanyl increases hydrophobicity.

Functional Implications

  • In contrast, Analog 1’s 4-fluoro-2-methylphenyl group lacks this H-bonding capability but may enhance membrane permeability due to its lipophilic methyl group. Analog 2’s benzimidazole substituent provides a larger, rigid structure capable of multiple H-bond interactions, which could improve target affinity but reduce solubility . 6-Position Substituents:
  • Analog 1’s 2-furyl substituent, being aromatic and electron-rich, might facilitate interactions with polar residues in enzymatic binding pockets .

Biological Activity

N-(4-fluoro-2H-indazol-3-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a novel compound with significant potential in medicinal chemistry. Its unique structural composition includes elements from indazole, oxazole, and pyridine, which contribute to its biological activity, particularly in oncology and immunotherapy contexts.

Structural Characteristics

The compound is characterized by the following structural features:

  • Indazole Ring : The fluorinated indazole component enhances biological activity and solubility.
  • Oxazole and Pyridine Moieties : These heterocycles are known for their roles in drug design and interaction with biological targets.
  • Carboxamide Group : This functional group is crucial for forming interactions with proteins and enzymes involved in disease pathways.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Protein Interactions : The compound may inhibit specific protein interactions that are critical in cancer progression and immune response modulation.
  • Antitumor Activity : Similar compounds have demonstrated potent antitumor effects, suggesting potential efficacy against various cancer types.

Antitumor Activity

Research has shown that derivatives of indazole often exhibit strong antitumor properties. For instance:

CompoundTargetIC50 Value (nM)Reference
81cPLK4<10
82aPim-10.4
83MM1.S640

These findings indicate that the structural features of this compound may confer similar antitumor activity.

Mechanistic Studies

Mechanistic studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to evaluate the binding affinities of this compound with various proteins involved in tumor growth:

  • Binding Affinity : Initial evaluations suggest a strong binding affinity to target proteins implicated in cancer cell proliferation.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(4-chloro-pyridin-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridineChlorinated pyridine instead of fluorinated indazolePotentially different biological activity due to chlorine substitution
3-methyl-N-(indolyl)-6-(propan-2-yl)-oxazolo[5,4-b]pyridineIndole ring instead of indazoleMay exhibit different pharmacological properties

This table illustrates how variations in structure can lead to differing biological activities and therapeutic potentials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Multi-step synthesis typically involves cyclization of the isoxazolo[5,4-b]pyridine core, followed by coupling reactions to introduce the 4-fluoroindazole and propan-2-yl substituents. Key steps include:

  • Cyclization : Use of DMF or THF as solvents with K₂CO₃ as a base for nucleophilic substitution (e.g., ).
  • Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aromatic/heterocyclic groups under inert conditions ( ).
  • Purification : Flash chromatography or recrystallization, monitored via HPLC (purity >95%) and NMR for structural confirmation ( ).
    • Optimization : Design of Experiments (DoE) can systematically vary temperature, solvent polarity, and catalyst loading to maximize yield ( ).

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

  • 1H/13C NMR : Analyze chemical shifts for the indazole NH (~δ10-12 ppm), isoxazole protons (~δ6-8 ppm), and methyl groups (δ1-2 ppm). Coupling patterns (e.g., 4-fluoro substituent’s splitting) validate regiochemistry ( ).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 438.16) and fragments (e.g., loss of CO from the carboxamide group) ( ).

Q. What solubility and stability profiles are critical for in vitro assays?

  • Solubility : Test in DMSO (stock solutions) and aqueous buffers (e.g., PBS) with surfactants (e.g., Tween-80). Poor solubility in polar solvents may require co-solvents ( ).
  • Stability : Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C) over 24–72 hours. Oxidative stability can be assessed using H₂O₂ ( ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify pharmacophoric elements driving target affinity?

  • Methodology : Synthesize analogs with modified substituents (e.g., replacing 4-fluoroindazole with chloro/methoxy groups) and test bioactivity (e.g., kinase inhibition assays).

  • Key Modifications : Vary the propan-2-yl group () or isoxazole linker length ().
  • Data Analysis : Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energy ().
    • Example Finding : The 4-fluoro group enhances π-stacking with tyrosine kinases, while the propan-2-yl group improves hydrophobic pocket occupancy ().

Q. How can contradictory bioactivity data across studies be resolved?

  • Case Example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays).
  • Resolution :

  • Standardize Assays : Use consistent ATP levels (e.g., 1 mM) and control for off-target effects via counter-screening ().
  • Statistical Validation : Apply ANOVA to compare datasets and identify outliers ( ).

Q. What computational strategies predict off-target interactions or metabolic pathways?

  • In Silico Tools :

  • Docking : SwissDock or Glide to simulate binding with CYP450 isoforms (e.g., CYP3A4) ( ).
  • ADME Prediction : Use QikProp to estimate logP (target ~3.5), blood-brain barrier penetration, and metabolic sites (e.g., N-dealkylation of the carboxamide) ().

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